Methyl indole-4-carboxylate

Description

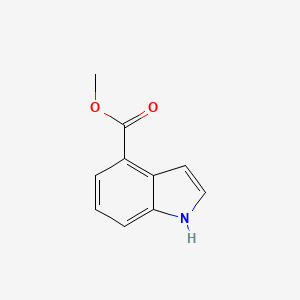

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAXQUBYRSEBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960395 | |

| Record name | Methyl 1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39830-66-5 | |

| Record name | Methyl 1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-indole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl Indole-4-carboxylate via the Leimgruber-Batcho Reaction

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocol for the synthesis of methyl indole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on a robust and widely utilized pathway starting from the commercially available methyl 2-methyl-3-nitrobenzoate. The core synthetic strategy detailed herein is the Leimgruber-Batcho indole synthesis, a powerful two-step method involving the formation of a key enamine intermediate followed by a reductive cyclization. This document elucidates the mechanistic underpinnings of each synthetic step, offers a validated, step-by-step laboratory procedure, and discusses critical parameters for process optimization and safety. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important indole derivative.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and functional materials. Its presence in the essential amino acid tryptophan underscores its fundamental role in biochemistry. Consequently, the development of efficient and versatile methods for the synthesis of functionalized indoles is a cornerstone of modern organic chemistry.

This compound, in particular, serves as a critical intermediate for the synthesis of more complex molecular targets. It is a key precursor for compounds investigated as tryptophan dioxygenase inhibitors for cancer immunotherapy, potent cytotoxic agents against multidrug-resistant cancer cells, and inhibitors for enzymes like β-tryptase and JNK3 MAP kinase.[1]

While several named reactions exist for indole synthesis—such as the Fischer, Reissert, and Hemetsberger methods—the Leimgruber-Batcho synthesis offers distinct advantages for specific substitution patterns.[2][3][4] It has emerged as a popular and high-yielding alternative to the classic Fischer indole synthesis, particularly because it utilizes readily available or easily prepared o-nitrotoluenes as starting materials and proceeds under relatively mild conditions.[5] The starting material, methyl 2-methyl-3-nitrobenzoate, is strategically suited for this approach, as the electron-withdrawing nitro and carbomethoxy groups enhance the acidity of the benzylic methyl protons, facilitating the initial and crucial C-C bond-forming step.

The Leimgruber-Batcho Pathway: A Mechanistic Dissection

The synthesis is elegantly executed in two primary stages: (1) Formation of a β-dimethylamino-2-nitrostyrene derivative (an enamine) and (2) Reductive cyclization to forge the indole ring.

Stage 1: Enamine Formation via Condensation

The first stage involves the condensation of methyl 2-methyl-3-nitrobenzoate with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive one-carbon electrophile.[6][7]

The mechanism proceeds as follows:

-

Deprotonation: The reaction is typically conducted by heating the reactants in a solvent like DMF. The enhanced acidity of the benzylic methyl protons on the o-nitrotoluene ring, amplified by the adjacent electron-withdrawing groups, allows for deprotonation under basic conditions to form a carbanion.[8]

-

Condensation: This nucleophilic carbanion attacks the electrophilic carbon of the iminium ion generated from DMF-DMA.

-

Elimination: The resulting intermediate eliminates a molecule of methanol to yield the final enamine product.[8]

This intermediate, methyl 2-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate, is a "push-pull" olefin, with the electron-donating dimethylamino group conjugated to the electron-withdrawing nitro group. This extended conjugation imparts a characteristic intense color, often red or deep orange, which is a useful visual indicator of successful enamine formation.[5]

References

- 1. 吲哚-4-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Indole-4-carboxylate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. As a derivative of indole, a privileged structural motif in numerous biologically active natural products and synthetic pharmaceuticals, this compound serves as a crucial building block for the development of novel therapeutic agents and functional materials. Its unique electronic and structural features allow for diverse chemical modifications, making it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its practical utility in a research and development setting.

Chemical Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a methyl ester group attached at the 4-position of the indole scaffold. This substitution pattern imparts specific chemical characteristics that are pivotal to its reactivity and utility.

IUPAC Name: methyl 1H-indole-4-carboxylate[1] Synonyms: Indole-4-carboxylic acid methyl ester, 4-Methoxycarbonylindole[1][2] CAS Number: 39830-66-5[1]

The presence of the electron-withdrawing methyl ester group at the C4-position influences the electron density of the indole ring system, thereby affecting its reactivity in various chemical transformations. The nitrogen atom in the pyrrole ring retains its nucleophilic character, while the benzene portion can undergo electrophilic substitution reactions, albeit influenced by the deactivating nature of the ester group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [3] |

| Appearance | Off-white to yellowish crystalline powder | [4] |

| Melting Point | 68-71 °C | [3] |

| Solubility | Soluble in common organic solvents like acetonitrile, chloroform, and methanol. | [5] |

| Purity | ≥ 98% (HPLC) | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A prominent and efficient method is the palladium/phosphine-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.

Experimental Protocol: Palladium-Catalyzed N-Heteroannulation

This protocol is adapted from a procedure described in Organic Syntheses, which provides a reliable and scalable method for the preparation of this compound.[5]

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of this compound.

Materials:

-

Methyl 2-ethenyl-3-nitrobenzoate

-

Triphenylphosphine (PPh₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Carbon monoxide (CO) gas

-

Pressurized reaction vessel

Procedure:

-

To a threaded glass, 200-mL reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.[5]

-

Stir the mixture for 10 minutes to dissolve the reagents.

-

Carefully add palladium(II) acetate (112 mg, 0.50 mmol) to the reaction mixture.

-

Seal the reaction vessel and purge it with carbon monoxide gas several times.

-

Pressurize the vessel with carbon monoxide to 600 psi. Caution: This step should be performed with appropriate safety precautions, including the use of a blast shield.

-

Heat the reaction mixture to 100 °C in an oil bath with continuous stirring.

-

To monitor the reaction progress and vent any formed carbon dioxide, cool the vessel, carefully vent it, and repressurize with CO every 10-12 hours.[5]

-

After 50 hours, cool the reaction mixture to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture using a rotary evaporator to obtain a dark brown/black oil.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford this compound as a pale yellow solid (yields typically around 91%).[5]

Causality Behind Experimental Choices:

-

Palladium(II) acetate and Triphenylphosphine: This combination forms a catalytically active Pd(0) species in situ, which is essential for the reductive cyclization of the nitrostyrene derivative.

-

Carbon Monoxide: Carbon monoxide acts as a reductant in this reaction, facilitating the conversion of the nitro group to the amino group, which is a key step in the indole ring formation.

-

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and for its stability under the reaction conditions.

-

Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy of the reaction and to ensure a sufficient concentration of carbon monoxide in the reaction mixture.

Reactivity and Key Reactions

The chemical reactivity of this compound is characterized by the interplay of the electron-rich indole nucleus and the electron-withdrawing methyl ester group. This allows for selective functionalization at various positions of the molecule.

N-Alkylation

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated under basic conditions. This is a common strategy to introduce substituents at the N1 position, which can be crucial for modulating the biological activity of indole-based compounds.

Reaction Scheme:

Caption: N-Alkylation of this compound.

General Protocol for N-Alkylation:

-

Dissolve this compound in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the indolyl anion.

-

Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The indole scaffold can be functionalized at its halogenated derivatives through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For instance, a bromo-substituted this compound could be a versatile intermediate for such transformations.[6][7]

Applications in Research and Drug Development

This compound is a valuable starting material and intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Development

The indole nucleus is a common feature in many approved drugs and clinical candidates. This compound serves as a key building block for the synthesis of compounds with diverse therapeutic applications, including:

-

Anticancer agents: Derivatives of this compound have been investigated as potential cytotoxic agents against various cancer cell lines.[3]

-

Anti-inflammatory compounds: The indole scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives of this compound are explored for their anti-inflammatory properties.[4]

-

Enzyme inhibitors: It is used as a reactant in the preparation of inhibitors for enzymes such as tryptophan dioxygenase and β-tryptase.[3]

-

Receptor antagonists: It is a precursor for the synthesis of histamine H3 antagonists.[3]

A notable example of a drug candidate whose synthesis involves indole derivatives is GSK2982772 , a potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, which has been investigated for the treatment of inflammatory diseases.[8][9] While a direct synthesis from this compound is not explicitly detailed, the structural motifs present in such complex molecules often originate from versatile building blocks like substituted indoles.

Materials Science

Recent research has explored the use of this compound in the synthesis of polymers with specific optical properties. For example, oligomers of this compound have been shown to exhibit blue light blocking properties, making them potential candidates for use in optical materials and coatings.[10]

Spectroscopic Data and Structural Elucidation

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are:

-

A singlet for the methyl ester protons (-OCH₃).

-

Signals for the aromatic protons on the benzene and pyrrole rings, with characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern.

-

A broad singlet for the N-H proton of the indole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Key signals include:

-

A signal for the carbonyl carbon of the ester group.

-

A signal for the methyl carbon of the ester group.

-

Signals for the carbon atoms of the indole ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

A strong absorption band for the C=O stretching of the ester group (typically around 1700 cm⁻¹).[5]

-

An N-H stretching band for the indole amine (around 3355 cm⁻¹).[5]

-

C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (175.18 g/mol ). The fragmentation pattern can provide further structural information by identifying the loss of specific fragments, such as the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[11][12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3][13]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a compound of significant interest to researchers, scientists, and drug development professionals. Its versatile chemical nature, coupled with the biological importance of the indole scaffold, makes it a valuable tool in the synthesis of a wide array of functional molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights for its application in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Key Indole Moiety

Methyl indole-4-carboxylate, a significant heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring the identity, purity, and quality of synthesized materials. This technical guide provides a detailed exploration of the spectroscopic data of this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As Senior Application Scientists, we present not just the data, but the underlying principles and experimental considerations that enable robust structural confirmation, offering a self-validating system for the scientific community.

I. Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₉NO₂) possesses a bicyclic structure, fusing a benzene ring to a pyrrole ring, with a methyl ester group at the 4-position of the indole ring. This arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections.

Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol CAS Number: 39830-66-5

A comprehensive spectroscopic analysis is essential to confirm the connectivity and chemical environment of each atom within the molecule. The following sections will detail the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS, providing a complete picture of the molecule's structure.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting).

Expected ¹H NMR Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton of the indole ring, the aromatic protons on the benzene and pyrrole rings, and the methyl protons of the ester group. The chemical shifts and coupling patterns are highly informative. For instance, the protons on the benzene ring will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | NH |

| ~7.8 - 8.2 | d | 1H | Ar-H |

| ~7.2 - 7.6 | m | 3H | Ar-H |

| ~6.5 - 6.8 | t | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH ₃ |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the range of δ 160-180 ppm. The aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm. The methyl carbon of the ester group will appear at a much higher field, typically around δ 50-60 ppm.

Data from similar indole derivatives, such as methyl 1H-indole-3-carboxylate, shows the carbonyl carbon at approximately 165 ppm and the aromatic carbons between 107 and 136 ppm.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O |

| ~138 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~110 | Ar-C |

| ~105 | Ar-C |

| ~52 | -OC H₃ |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

-

Process and reference the spectrum similarly to the ¹H spectrum.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, revealing the characteristic vibrational modes of the molecule's functional groups.

Expected IR Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the ester, the C-O bonds of the ester, and the C-H and C=C bonds of the aromatic rings.

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

-

C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1700-1730 cm⁻¹ due to the carbonyl stretch of the ester group. The conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber compared to a saturated ester.

-

C-O Stretches: Two distinct C-O stretching vibrations are expected for the ester group: an asymmetric stretch typically found between 1250-1300 cm⁻¹ and a symmetric stretch between 1000-1100 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

While a specific spectrum for this compound is not publicly available, the IR spectrum of the isomeric 1-methyl-1H-indole-2-carboxylic acid shows characteristic peaks that can be used for comparison.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (methyl) |

| ~1715 | Strong, Sharp | C=O Stretch (ester) |

| ~1600, 1580, 1450 | Medium-Strong, Sharp | Aromatic C=C Stretch |

| ~1280 | Strong | Asymmetric C-O Stretch (ester) |

| ~1100 | Strong | Symmetric C-O Stretch (ester) |

| ~750 | Strong | Aromatic C-H Bend (out-of-plane) |

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common technique for obtaining high-quality transmission IR spectra.

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade KBr powder in an oven to remove any adsorbed water, which has strong IR absorption bands.

-

In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture to a very fine, homogeneous powder. This is crucial to minimize scattering of the infrared beam.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

Expected Mass Spectrum:

In an EI mass spectrum of this compound, the molecular ion peak (M⁺˙) is expected at an m/z value corresponding to its molecular weight (175). The fragmentation pattern will be characteristic of the indole ring and the methyl ester group.

-

Molecular Ion (M⁺˙): A peak at m/z = 175, corresponding to the intact molecule with one electron removed.

-

Loss of Methoxy Group (-OCH₃): A significant fragment is expected at m/z = 144, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.

-

Loss of Carbon Monoxide (-CO): The fragment at m/z = 144 may further lose a molecule of carbon monoxide to give a fragment at m/z = 116.

-

Other Fragments: Other characteristic fragments of the indole ring system may also be observed.

The mass spectrum of the isomeric methyl indole-3-carboxylate shows a prominent molecular ion at m/z 175 and a base peak at m/z 144, consistent with the loss of the methoxy group.

Table 4: Predicted Key Mass Spectral Fragments for this compound (EI)

| m/z | Proposed Fragment |

| 175 | [M]⁺˙ (Molecular Ion) |

| 144 | [M - •OCH₃]⁺ |

| 116 | [M - •OCH₃ - CO]⁺ |

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction:

-

Introduce a small amount of the solid this compound into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC) inlet.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also imparts excess energy that leads to fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

V. Data Integration and Structural Confirmation: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

The workflow for the spectroscopic characterization of this compound is a logical progression from establishing the molecular formula and identifying functional groups to mapping out the carbon-hydrogen framework.

Caption: A logical workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

VI. Conclusion: A Comprehensive Spectroscopic Signature

This technical guide has provided a detailed overview of the expected and comparative spectroscopic data for this compound. By combining the insights from NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. For researchers in drug discovery and development, this comprehensive spectroscopic profile serves as a critical reference for quality control, reaction monitoring, and the characterization of novel derivatives based on the indole-4-carboxylate scaffold. The principles and methodologies outlined herein represent a robust framework for the rigorous scientific investigation of this and other important small molecules.

References

An In-Depth Technical Guide to Methyl Indole-4-Carboxylate (CAS No. 39830-66-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Methyl Indole-4-Carboxylate, a versatile heterocyclic building block pivotal in contemporary drug discovery and organic synthesis. We will delve into its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a precursor to potent bioactive molecules. This document is intended to serve as a practical resource for researchers, chemists, and pharmacologists, offering not only data but also insights into the strategic application of this compound in the development of novel therapeutics.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] this compound (CAS No. 39830-66-5) is a key derivative that offers a strategic entry point for the synthesis of complex indole-containing molecules. Its ester functionality at the 4-position of the indole ring provides a versatile handle for a variety of chemical transformations, making it an invaluable tool for the construction of compound libraries for high-throughput screening and for the rational design of targeted therapeutics.[3][4] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of cutting-edge research compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 39830-66-5 | [3][5][6] |

| Molecular Formula | C₁₀H₉NO₂ | [3][5][6] |

| Molecular Weight | 175.18 g/mol | [3][6] |

| Appearance | Off-white to yellowish crystalline powder | [3] |

| Melting Point | 68-71 °C | [7][8] |

| Solubility | Soluble in Methanol | [8] |

| pKa | 15.80 ± 0.30 (Predicted) | [8] |

| Boiling Point | 306.47°C (rough estimate) | [8] |

| Density | 1.1999 (rough estimate) | [8] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following are key spectroscopic features of this compound:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the indole ring protons and the methyl ester group.[9][10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the ten carbon atoms in the molecule, allowing for structural confirmation.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretch of the indole ring and the C=O stretch of the ester group.[12]

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.[6]

Synthesis of this compound

The efficient synthesis of this compound is critical for its accessibility in research. The Leimgruber-Batcho indole synthesis is a widely recognized and versatile method for the preparation of a variety of substituted indoles, including this compound.[5][12][13] This method offers high yields and proceeds under relatively mild conditions, making it a popular alternative to the Fischer indole synthesis.[13][14][15][16][17]

The following diagram illustrates the general workflow of the Leimgruber-Batcho indole synthesis.

Diagram 1: General workflow of the Leimgruber-Batcho indole synthesis.

A detailed, step-by-step protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses, is provided below.[3] This multi-step synthesis starts from commercially available materials and demonstrates a practical and efficient route to the target compound.

Experimental Protocol: Synthesis of this compound[3]

Step 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

-

To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to afford methyl 2-bromomethyl-3-nitrobenzoate.

Step 2: Synthesis of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

-

Dissolve methyl 2-bromomethyl-3-nitrobenzoate (1.0 eq) in chloroform.

-

Add triphenylphosphine (1.1 eq) in one portion.

-

Heat the solution to reflux for 1.5 hours.

-

Cool the solution to room temperature and precipitate the Wittig salt by adding anhydrous diethyl ether with vigorous stirring.

-

Collect the precipitate by filtration and dry to yield the phosphonium salt.

Step 3: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate

-

Prepare a suspension of the phosphonium salt (1.0 eq) in dichloromethane.

-

In a separate flask, heat paraformaldehyde to generate formaldehyde gas.

-

Bubble the formaldehyde gas through the suspension of the phosphonium salt.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-ethenyl-3-nitrobenzoate.

Step 4: Synthesis of this compound

-

In a pressure vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and palladium acetate (0.06 eq) in acetonitrile.

-

Saturate the solution with carbon monoxide by pressurizing the vessel to 59 psi and venting four times.

-

Heat the reaction mixture and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature, filter the mixture through a pad of Celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: A Precursor to Bioactive Molecules

This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Its utility stems from the reactivity of the indole ring and the ester functionality, which allow for diverse chemical modifications.

A notable application of indole-containing compounds is in the modulation of ion channels, which are critical targets in drug discovery. For instance, the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes, is a target for the development of novel therapeutics.[7][18][19][20] The potent and selective TRPV4 agonist, GSK1016790A, is a complex molecule that, while not directly synthesized from this compound, features a core structure that highlights the importance of functionalized indoles in the design of such modulators.[18][21][22]

The activation of the TRPV4 channel by an agonist like GSK1016790A leads to a cascade of intracellular signaling events, primarily initiated by an influx of Ca²⁺.[18][23][24][25]

Diagram 2: Simplified signaling pathway of TRPV4 channel activation by an agonist.

The synthesis of such complex molecules often involves the strategic use of functionalized building blocks like this compound. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or it can be reduced to an alcohol for further derivatization. The indole nitrogen and other positions on the aromatic ring can also be functionalized to explore the structure-activity relationship (SAR) of the target compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[8][18]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is commercially available from a number of chemical suppliers who specialize in providing high-purity compounds for research and development. When sourcing this material, it is important to consider the purity, availability, and the supplier's quality control processes. Below is a list of some suppliers:

-

AK Scientific, Inc.[11]

-

Matrix Scientific[4]

-

Sigma-Aldrich[19]

-

TCI America[18]

-

Thermo Scientific Chemicals[20]

Conclusion

This compound is a foundational building block in the synthesis of complex indole-containing molecules with significant potential in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists and researchers. This guide has provided a comprehensive overview of this important compound, from its synthesis to its application in the development of novel therapeutics, with the aim of empowering scientists to leverage its full potential in their research endeavors.

References

- 1. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound | 39830-66-5 [chemicalbook.com]

- 9. This compound(39830-66-5) 1H NMR spectrum [chemicalbook.com]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. rsc.org [rsc.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Fischer Indole Synthesis [organic-chemistry.org]

- 18. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances on the structure and the function relationships of the TRPV4 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. researchgate.net [researchgate.net]

- 26. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Discovery and History of Indole-4-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, indole-4-carboxylic acid esters represent a class of compounds with significant and diverse biological activities. This guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for accessing these valuable scaffolds. We will explore the limitations of classical indole syntheses in achieving regioselective C4-functionalization and detail the evolution of more sophisticated strategies, from the seminal Leimgruber-Batcho synthesis to modern palladium-catalyzed C-H activation techniques. This in-depth analysis is supplemented with detailed experimental protocols, mechanistic insights, and a comparative summary of key synthetic methods to provide researchers and drug development professionals with a thorough understanding of this important class of molecules.

Introduction: The Significance of the Indole Scaffold and the C4-Carboxylic Ester Moiety

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic properties.

The position of substituents on the indole ring profoundly influences the molecule's biological activity. While much of the early focus was on the more accessible 2- and 3-positions of the pyrrole ring, functionalization of the benzene ring, particularly at the C4-position, has unlocked novel therapeutic possibilities. The introduction of a carboxylic acid ester at the C4-position provides a versatile handle for further chemical modification and can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

This guide will trace the historical journey of synthetic chemistry as it tackled the challenge of regioselectively introducing a carboxylic ester group at the C4-position of the indole nucleus.

Early Synthetic Endeavors and the Challenge of Regioselectivity

The initial forays into indole synthesis were dominated by methods that, while groundbreaking, offered limited control over the substitution pattern on the benzene ring. Two of the most notable classical methods, the Fischer and Reissert indole syntheses, laid the foundation for indole chemistry but presented significant hurdles for the specific synthesis of 4-substituted indoles.

The Fischer Indole Synthesis: A Cornerstone with Limitations

Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[1] While a powerful tool for constructing the indole core, the Fischer synthesis often yields a mixture of regioisomers when using substituted phenylhydrazines, making the isolation of the desired 4-substituted indole challenging.[2] The regioselectivity is influenced by the nature of the acid catalyst, the solvent, and the steric and electronic properties of the substituents on both the hydrazine and the carbonyl component.[3] Specifically, the key[3][3]-sigmatropic rearrangement step can be disfavored for certain substitution patterns, leading to low yields or reaction failure.[4]

Conceptual Workflow of the Fischer Indole Synthesis

Caption: General workflow of the Fischer Indole Synthesis.

The Reissert Indole Synthesis: An Alternative with its Own Set of Rules

The Reissert indole synthesis offers an alternative route, starting from an o-nitrotoluene and diethyl oxalate. While effective for producing indole-2-carboxylic acids, its application for specifically targeting the C4 position with a carboxylic ester is not direct and often requires multi-step modifications of the starting materials, making it a less common choice for this particular substitution pattern.

A Breakthrough in Regiocontrol: The Leimgruber-Batcho Indole Synthesis

A significant advancement in the synthesis of 4-substituted indoles, including indole-4-carboxylic acid esters, came with the development of the Leimgruber-Batcho indole synthesis. This method, first disclosed in a patent in the 1970s, provides a high-yielding and versatile route that has become particularly popular in the pharmaceutical industry.[5]

The key to the Leimgruber-Batcho synthesis is the reductive cyclization of a β-amino-o-nitrostyrene derivative. The starting material is typically an appropriately substituted o-nitrotoluene, which is first condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Subsequent reduction of the nitro group and cyclization leads to the desired indole.[5]

This method offers excellent control over the substitution pattern on the benzene ring, as the substituents are present on the starting o-nitrotoluene. For the synthesis of indole-4-carboxylic acid esters, the starting material would be a methyl 2-methyl-3-nitrobenzoate.

Mechanistic Insights into the Leimgruber-Batcho Synthesis

The reaction proceeds in two main stages:

-

Enamine Formation: The acidic benzylic protons of the o-nitrotoluene are deprotonated, and the resulting carbanion attacks the formamide acetal to form a stable, often brightly colored, enamine intermediate.

-

Reductive Cyclization: The nitro group of the enamine is reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond. Subsequent elimination of the amine from the formamide acetal yields the aromatic indole ring. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[5]

Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate

Caption: Key steps in the Leimgruber-Batcho synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound

The following is a representative protocol adapted from literature procedures.[6]

Step 1: Formation of the Enamine Intermediate

-

To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the enamine can be used directly in the next step or purified by crystallization.

Step 2: Reductive Cyclization

-

Dissolve the enamine intermediate in a suitable solvent (e.g., benzene or methanol).[6]

-

Add a reducing agent, such as a slurry of Raney nickel, followed by the cautious addition of hydrazine hydrate. Alternatively, palladium on carbon can be used under a hydrogen atmosphere.[6]

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Fischer Indole Synthesis | Substituted Phenylhydrazine | Acid catalyst | Versatile for various substitutions | Often poor regioselectivity for 4-substituted indoles; harsh conditions |

| Leimgruber-Batcho Synthesis | Substituted o-Nitrotoluene | Formamide acetal, reducing agent | Excellent regioselectivity; high yields; milder conditions | Availability of substituted o-nitrotoluenes can be a limitation |

The Modern Era: Palladium-Catalyzed C-H Functionalization

The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry with the advent of transition metal-catalyzed C-H activation and functionalization. Palladium catalysis, in particular, has emerged as a powerful tool for the direct and regioselective synthesis of substituted indoles, including indole-4-carboxylic acid esters.[7]

These modern methods offer several advantages over classical approaches, including higher atom economy, milder reaction conditions, and the ability to functionalize the indole core at positions that were previously difficult to access.

Direct C4-H Carbonylation of Indoles

A notable advancement is the palladium-catalyzed direct carbonylation of the C4-H bond of an indole derivative. This approach typically involves the use of a directing group on the indole nitrogen or at the C3 position to guide the palladium catalyst to the C4 position. The reaction is then carried out under a carbon monoxide atmosphere in the presence of an alcohol to directly form the corresponding ester.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

The following is a representative protocol for a modern palladium-catalyzed synthesis of this compound from a pre-functionalized precursor, as detailed in Organic Syntheses.[8][9]

Step 1: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate

-

Methyl 2-methyl-3-nitrobenzoate is first brominated at the benzylic position using a radical initiator like dibenzoyl peroxide and bromine in carbon tetrachloride under irradiation.[8][9]

-

The resulting methyl 2-bromomethyl-3-nitrobenzoate is then converted to the corresponding triphenylphosphonium bromide salt by reaction with triphenylphosphine.[8][9]

-

A Wittig reaction between the phosphonium salt and paraformaldehyde yields methyl 2-ethenyl-3-nitrobenzoate.[8][9]

Step 2: Palladium-Catalyzed Reductive N-Heteroannulation

-

In a pressure vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate and triphenylphosphine in acetonitrile.[8][9]

-

Heat the reaction mixture in an oil bath. The reaction progress can be monitored by the uptake of carbon monoxide.[8][9]

-

After the reaction is complete, cool the mixture, vent the excess carbon monoxide, and concentrate the solution.[8][9]

-

Purify the crude product by column chromatography on silica gel to yield this compound.[8][9]

Workflow for Modern Palladium-Catalyzed Synthesis

Caption: Conceptual workflow of a modern Pd-catalyzed synthesis.

Comparative Analysis and Future Outlook

The journey to develop efficient and regioselective syntheses of indole-4-carboxylic acid esters showcases the evolution of synthetic organic chemistry. The limitations of classical methods like the Fischer indole synthesis spurred the development of more controlled approaches such as the Leimgruber-Batcho synthesis. In turn, the desire for greater efficiency and atom economy has led to the emergence of powerful palladium-catalyzed C-H functionalization strategies.

| Synthetic Era | Key Methodologies | Core Principle | Impact on Indole-4-carboxylate Synthesis |

| Classical | Fischer Indole Synthesis | Cyclization of pre-formed fragments | Limited by poor regioselectivity |

| Mid-20th Century | Leimgruber-Batcho Synthesis | Reductive cyclization of a functionalized precursor | Enabled reliable and high-yielding access |

| Modern | Palladium-Catalyzed C-H Activation | Direct functionalization of the indole core | Offers high atom economy and novel disconnection approaches |

The future of indole-4-carboxylic acid ester synthesis will likely involve the development of even more sustainable and efficient catalytic systems. This may include the use of earth-abundant metal catalysts, photocatalysis, and flow chemistry to enable safer and more scalable production. As our understanding of the biological roles of these compounds continues to grow, the demand for novel and efficient synthetic methods will undoubtedly continue to drive innovation in this exciting field of chemistry.

Conclusion

The history of the synthesis of indole-4-carboxylic acid esters is a testament to the ingenuity and perseverance of organic chemists. From the early struggles with regioselectivity to the elegant and powerful methods of today, the evolution of these synthetic strategies has not only provided access to a valuable class of compounds for drug discovery but has also contributed to the broader development of synthetic methodology. For researchers and scientists in the field, a deep understanding of this history provides a crucial context for the design and execution of novel synthetic routes to the next generation of indole-based therapeutics.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

The Versatile Scaffold: A Technical Guide to the Research Applications of Methyl Indole-4-carboxylate

Abstract

Methyl indole-4-carboxylate, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the edifice of modern synthetic chemistry and drug discovery. Its strategic placement of a reactive ester group on the indole nucleus unlocks a myriad of synthetic possibilities, making it a highly sought-after building block for novel therapeutic agents, advanced functional materials, and complex organic architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. We will delve into its synthesis, explore its diverse reactivity, and present detailed methodologies for its application in the development of innovative molecules with promising biological activities and material properties.

Introduction: The Strategic Importance of this compound

The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The unique electronic properties of the indole nucleus, coupled with its ability to participate in various intermolecular interactions, make it an ideal framework for designing molecules that can modulate biological processes. This compound (Figure 1) distinguishes itself through the presence of a methoxycarbonyl group at the C4 position of the indole ring. This seemingly simple modification has profound implications for its utility in research and development.

The ester functionality serves as a versatile handle for a wide range of chemical transformations, including but not limited to, amide bond formation, reduction to the corresponding alcohol, and participation in cross-coupling reactions. This versatility allows for the systematic and efficient elaboration of the indole core, enabling the exploration of vast chemical space in the quest for new bioactive compounds and functional materials.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Synthesis of this compound: A Validated Protocol

A reliable and scalable synthesis of the starting material is paramount for any research endeavor. The following protocol, adapted from a procedure published in Organic Syntheses, provides a robust method for the preparation of this compound.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

Dibenzoyl peroxide

-

Bromine

-

Carbon tetrachloride

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate

-

Chloroform

-

Triphenylphosphine

-

Anhydrous diethyl ether

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide

-

Acetonitrile

-

Palladium acetate

-

Carbon monoxide

-

Hexanes

-

Silica gel

Step 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

-

To a 250-mL two-necked, round-bottomed flask equipped with a condenser and addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.

-

Heat the mixture to reflux to form a clear, pale yellow solution.

-

Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes to the boiling solution.

-

Continue heating and irradiating the reaction mixture for 24 hours.

-

After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.

-

Dry the organic phase with MgSO4, filter, and remove the solvents under reduced pressure to afford methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals. This material is used in the next step without further purification.

Step 2: Synthesis of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

-

To a 500-mL round-bottomed flask, add methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) and 150 mL of chloroform.

-

Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours.

-

After cooling to room temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.

-

Cool the slurry in a freezer (-20°C, 1 hour) and collect the white solids by filtration.

Step 3: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate

-

To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and an addition funnel, add the Wittig salt from the previous step (49.5 g, 90.5 mmol) and 400 mL of dichloromethane.

-

Cool the slurry to 0°C in an ice-water bath and add a solution of sodium hydroxide (3.78 g, 94.5 mmol) in 100 mL of water.

-

To the resulting deep orange-red biphasic mixture, add a 37% aqueous solution of formaldehyde (7.34 g, 90.5 mmol) dropwise over 15 minutes.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

-

Separate the layers and extract the aqueous layer with two 100-mL portions of dichloromethane.

-

Combine the organic layers, dry with MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford methyl 2-ethenyl-3-nitrobenzoate.

Step 4: Synthesis of this compound

-

To a threaded glass, 200-mL reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.

-

Stir the mixture for 10 minutes to dissolve the reagents.

-

Add palladium acetate (0.673 g, 3.00 mmol). A yellow precipitate will form immediately.

-

Attach the tube to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).

-

Heat the reaction mixture to 90°C in an oil bath under a CO atmosphere (59 psi) for 50 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by chromatography on a silica gel column using a mixture of hexanes and dichloromethane as the eluent to afford this compound as a pale yellow solid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a pivotal starting material for the synthesis of a wide range of biologically active compounds. Its strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool in drug discovery.

Synthesis of Anti-inflammatory and Analgesic Agents

The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylate group of this compound can be readily converted to an amide, a common pharmacophore in many anti-inflammatory agents.

Conceptual Workflow for the Synthesis of Indole-4-carboxamides:

Caption: General workflow for the synthesis of indole-4-carboxamide derivatives.

Recent studies on indole carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic activities. For instance, certain novel indole carboxamide derivatives have shown a percentage inhibition of inflammation of up to 73.02% and a pain alleviation rate of 63.18% in preclinical models.[3][4] While these studies may not have started directly from the 4-carboxylate isomer, the synthetic principles are readily adaptable.

Development of Novel Anticancer Agents

The indole scaffold is a key component of numerous anticancer drugs. This compound serves as a versatile precursor for the synthesis of novel compounds with antiproliferative activity. The ability to introduce diverse substituents through derivatization of the carboxylate group allows for the exploration of structure-activity relationships and the optimization of anticancer potency.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based 1,3,4-oxadiazole conjugates | MCF-7 | 2.42 - 8.11 | [5] |

| p-Chlorophenyl-containing indole analog | MCF-7 | 13.2 | [5] |

| p-Chlorophenyl-containing indole analog | MDA-MB-468 | 8.2 | [5] |

| Tetrahydroquinoline-indole hybrid | Huh7 | 4.29 | [6] |

Note: The IC50 values presented are for indole derivatives that may not be directly synthesized from this compound but illustrate the potential of the indole scaffold in cancer research. The synthetic strategies can be adapted to utilize this compound as a starting material.

Enzyme Inhibitors

The structural features of the indole nucleus make it an attractive scaffold for the design of enzyme inhibitors. By modifying the carboxylate group of this compound, researchers can synthesize libraries of compounds to screen against various enzymatic targets.

Applications in Materials Science: Engineering Novel Functions

Beyond its role in medicinal chemistry, this compound is finding increasing use in the development of advanced materials with unique properties.

Blue-Light Filtering Polymers

Overexposure to high-energy blue light from electronic displays and LED lighting is a growing concern for eye health. Researchers have successfully synthesized oligomers of this compound that exhibit excellent blue-light-blocking properties.[7]

Experimental Protocol: Solid-Phase Oxidative Polymerization of this compound [7]

Materials:

-

This compound

-

Oxidizing agent (e.g., iron(III) chloride)

-

Suitable solvent (e.g., acetonitrile)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the oxidizing agent to initiate the polymerization reaction.

-

Stir the reaction mixture at room temperature for a specified period to allow for oligomer formation.

-

Isolate the resulting poly(this compound) by filtration or precipitation.

-

Wash the polymer with appropriate solvents to remove any unreacted monomer and catalyst residues.

-

Dry the polymer under vacuum.

The resulting oligomers, when incorporated into materials like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39), can effectively block a significant portion of blue light.[7] For instance, PMMA containing 0.01 wt% of the oligomer can block 25% of blue light, while CR-39 with 0.02 wt% can block 35%.[7]

Diagram of the Proposed Polymerization Mechanism:

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Synthetic Transformations: A Versatile Chemical Handle

The ester group of this compound provides a versatile entry point for a wide array of synthetic transformations, allowing for the construction of complex molecular architectures.

Cross-Coupling Reactions

While the indole nucleus itself can be challenging to functionalize directly with high regioselectivity, the presence of a halogen or triflate group on the ring allows for the use of powerful palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[8][9] Although this compound does not inherently possess a leaving group for direct cross-coupling, it can be readily converted to derivatives that are suitable for these transformations. For instance, the indole nitrogen can be protected, and the aromatic ring can be halogenated to introduce a reactive handle for subsequent cross-coupling reactions.

Conceptual Workflow for Cross-Coupling Reactions:

Caption: A general strategy for the functionalization of the indole ring via cross-coupling reactions.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated to introduce further diversity into the molecular structure. A variety of methods exist for the N-alkylation of indoles, often employing a base and an alkylating agent.[10][11]

General Protocol for N-Alkylation:

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, THF).

-

Add a base (e.g., NaH, K2CO3) to deprotonate the indole nitrogen.

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate).

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete.

-

Work up the reaction and purify the product by chromatography or recrystallization.

Reduction to Indol-4-ylmethanol

The ester functionality of this compound can be reduced to the corresponding primary alcohol, indol-4-ylmethanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). This transformation opens up further synthetic possibilities, as the resulting alcohol can be used in a variety of subsequent reactions, such as etherification or conversion to a leaving group for nucleophilic substitution.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and valuable building block in the fields of medicinal chemistry and materials science. Its ready availability through robust synthetic protocols, coupled with the diverse reactivity of its ester functionality, provides a powerful platform for the creation of novel and complex molecules. The demonstrated applications in the development of anti-inflammatory and anticancer agents, as well as innovative materials like blue-light-filtering polymers, underscore the significant potential of this compound.

Future research will undoubtedly continue to uncover new and exciting applications for this compound. The exploration of its use in asymmetric synthesis, the development of novel catalysts for its selective functionalization, and its incorporation into more complex biological probes and functional materials are all promising avenues for further investigation. As our understanding of the intricate interplay between molecular structure and function deepens, the strategic importance of versatile building blocks like this compound will only continue to grow, paving the way for the next generation of scientific breakthroughs.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. theaspd.com [theaspd.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 11. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

Methyl Indole-4-Carboxylate: A Cornerstone Precursor for Complex Alkaloid Synthesis

A Technical Guide for Advanced Research and Development

Introduction: The Strategic Importance of the C4-Functionalized Indole Scaffold